molecular formula C16H26N2SSi B8691200 2-{1-[Tri(propan-2-yl)silyl]-1H-pyrrol-3-yl}-1,3-thiazole CAS No. 566931-92-8

2-{1-[Tri(propan-2-yl)silyl]-1H-pyrrol-3-yl}-1,3-thiazole

Cat. No. B8691200
M. Wt: 306.5 g/mol
InChI Key: DHTUEVGUSRKQRP-UHFFFAOYSA-N
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Patent
US07393959B2

Procedure details

To a stirred solution of 2-[1-(triisopropylsilyl)-1H-pyrrol-3-yl]-1,3-thiazole (200 mg, 0.65 mmol) in 2 mL THF was added dropwise tetrabutylammonium fluoride (0.98 mL of 1M in THF, 0.98 mmol), after 20 minute the reaction was quenched with H2O (30 mL), then extracted with EtOAc (3×30 mL) and the combined organic extracts washed with brine. The organic phase was dried over Na2SO4 and concentrated in vacuo. The crude purified by liquid chromatography on silica gel using an ISCO single channel system (Hexane/EtOAc=9/1 to 1/9) to afford 2-(1H-pyrrol-3-yl)-1,3-thiazole as a yellow oil.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0.98 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([Si](C(C)C)(C(C)C)[N:5]1[CH:9]=[CH:8][C:7]([C:10]2[S:11][CH:12]=[CH:13][N:14]=2)=[CH:6]1)(C)C.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>C1COCC1>[NH:5]1[CH:9]=[CH:8][C:7]([C:10]2[S:11][CH:12]=[CH:13][N:14]=2)=[CH:6]1 |f:1.2|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
C(C)(C)[Si](N1C=C(C=C1)C=1SC=CN1)(C(C)C)C(C)C
Name
Quantity
0.98 mL
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after 20 minute the reaction was quenched with H2O (30 mL)
Duration
20 min
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×30 mL)
WASH
Type
WASH
Details
the combined organic extracts washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude purified by liquid chromatography on silica gel using an ISCO single channel system (Hexane/EtOAc=9/1 to 1/9)

Outcomes

Product
Name
Type
product
Smiles
N1C=C(C=C1)C=1SC=CN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.